molecular formula C19H14O B12611763 2-Naphthalenol, 1-(1-phenyl-2-propynyl)- CAS No. 910806-00-7

2-Naphthalenol, 1-(1-phenyl-2-propynyl)-

Katalognummer: B12611763
CAS-Nummer: 910806-00-7
Molekulargewicht: 258.3 g/mol
InChI-Schlüssel: INZSMOUOPVOQMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalenol, 1-(1-phenyl-2-propynyl)- is an organic compound with a complex structure that includes a naphthalenol core substituted with a phenylpropynyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 1-(1-phenyl-2-propynyl)- typically involves the alkylation of 2-naphthalenol with a suitable phenylpropynyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenol, 1-(1-phenyl-2-propynyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to a halide, which can then undergo further substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various hydrogenated forms of the original compound.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenol, 1-(1-phenyl-2-propynyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 2-Naphthalenol, 1-(1-phenyl-2-propynyl)- exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenylpropynyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Naphthalenol: A simpler analog without the phenylpropynyl group.

    1-Phenyl-2-naphthalenol: Similar structure but with different substitution patterns.

    2-Naphthalenol, 1-(phenylazo)-: Contains an azo group instead of the propynyl group.

Uniqueness

2-Naphthalenol, 1-(1-phenyl-2-propynyl)- is unique due to the presence of the phenylpropynyl group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

910806-00-7

Molekularformel

C19H14O

Molekulargewicht

258.3 g/mol

IUPAC-Name

1-(1-phenylprop-2-ynyl)naphthalen-2-ol

InChI

InChI=1S/C19H14O/c1-2-16(14-8-4-3-5-9-14)19-17-11-7-6-10-15(17)12-13-18(19)20/h1,3-13,16,20H

InChI-Schlüssel

INZSMOUOPVOQMF-UHFFFAOYSA-N

Kanonische SMILES

C#CC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.